

Introduction to Protein Kinase R (PKR)

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Compound of Interest

Compound Name:	Pkr-IN-2
CAS No.:	1628428-01-2
Cat. No.:	B1139315

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Protein Kinase R, encoded by the EIF2AK2 gene, is a crucial serine/threonine kinase that functions as a key sensor in the cellular stress response. It is a central component of the innate immune system, primarily activated by double-stranded RNA (dsRNA), a common byproduct of viral replication.[1] Beyond its antiviral role, PKR is activated by a variety of stress signals, including cytokine exposure, growth factor deprivation, and endoplasmic reticulum (ER) stress.

Upon activation, PKR undergoes dimerization and autophosphorylation.[2] Its most critical downstream target is the alpha subunit of eukaryotic translation initiation factor 2 (eIF2 α).[2] Phosphorylation of eIF2 α at Serine 51 leads to a global inhibition of protein synthesis, thereby impeding viral replication.[2] However, this translational blockade also induces the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4), which orchestrates a broader stress response program that can include apoptosis.[2] PKR also modulates other signaling pathways, including NF- κ B and p38 MAPK, contributing to inflammatory and apoptotic responses. Given its central role in these fundamental cellular processes, dysregulation of PKR activity has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling target for therapeutic intervention.

Biochemical and Cellular Pharmacology of PKR-IN-C16

PKR-IN-C16 is an imidazolo-oxindole compound that acts as a potent and specific ATP-competitive inhibitor of PKR.[3] It has demonstrated significant therapeutic potential in

preclinical models of neuroinflammation, cancer, and metabolic diseases.[4][5]

Mechanism of Action

PKR-IN-C16 exerts its inhibitory effect by binding to the ATP-binding pocket of the PKR kinase domain. This direct competition with ATP prevents the autophosphorylation of PKR at key residues, most notably Threonine 446 in the activation loop, which is essential for its catalytic activity.[6] By inhibiting PKR autophosphorylation, C16 effectively blocks all downstream signaling events, including the phosphorylation of eIF2 α and the subsequent translational shutoff and stress responses.[7]

Potency and Efficacy

PKR-IN-C16 is a highly potent inhibitor of PKR, with reported IC₅₀ values in the nanomolar range.

Parameter	Value	Source
IC ₅₀ (PKR autophosphorylation)	186-210 nM	[6]
IC ₅₀ (rescue of translation block)	100 nM	[3]

In cellular assays, PKR-IN-C16 has been shown to effectively inhibit PKR phosphorylation and its downstream effects at concentrations ranging from the sub-micromolar to low micromolar range. For instance, in Huh7 human hepatocellular carcinoma cells, C16 decreased the ratio of phosphorylated PKR to total PKR in a dose-dependent manner, with maximal effects observed at concentrations greater than 2000 nM.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PKR-IN-C16 is essential for its effective use in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₃ H ₈ N ₄ OS	[8]
Molecular Weight	268.29 g/mol	[8]
Appearance	Light yellow to yellow solid	[6]
Solubility	DMSO: up to 14 mg/mL (52.18 mM)	[8]
Water: Insoluble	[8]	
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[6]

Note on Solubility: The solubility of PKR-IN-C16 can be affected by the purity of the DMSO. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[8] For in vivo studies, specific formulations are required, often involving co-solvents such as PEG300, Tween 80, or corn oil.[8]

Trustworthiness and Selectivity

While PKR-IN-C16 is widely regarded as a specific PKR inhibitor, it is crucial for researchers to be aware of its potential off-target effects to ensure the validity of their experimental findings. A computational analysis and subsequent in vitro kinase assay revealed that C16 can also inhibit Fibroblast Growth Factor Receptor 2 (FGFR2) with an IC₅₀ of 31.8 nM, which is more potent than its inhibition of PKR (IC₅₀ of 141 nM in the same study). This off-target activity should be considered when interpreting results, especially in cellular contexts where FGFR2 signaling is prominent. It is recommended to use multiple validation methods, such as genetic knockdown of PKR, to confirm that the observed effects of C16 are indeed mediated by PKR inhibition.

Experimental Protocols

The following protocols are provided as a guide for the use of PKR-IN-C16 in common experimental settings. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.

In Vitro Kinase Assay for PKR Inhibition

This protocol describes a method to assess the direct inhibitory effect of PKR-IN-C16 on PKR kinase activity using a purified enzyme system.

Materials

- Recombinant human PKR enzyme
- Recombinant human eIF2 α protein (substrate)
- PKR-IN-C16
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- [γ -³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
- SDS-PAGE gels and buffers
- Phosphorimager or luminometer

Step-by-Step Methodology

- Prepare a serial dilution of PKR-IN-C16 in DMSO. A typical starting range would be from 1 μ M down to 1 nM.
- Set up the kinase reaction in a 96-well plate on ice. For a 25 μ L reaction, combine:
 - 5 μ L of 5x Kinase Assay Buffer
 - Recombinant PKR (concentration to be optimized, typically in the ng range)
 - Recombinant eIF2 α (concentration to be optimized, typically in the μ g range)
 - 1 μ L of PKR-IN-C16 dilution (or DMSO for control)
 - Adjust the volume with sterile, nuclease-free water.
- Pre-incubate the plate at 30°C for 10 minutes.

- Initiate the reaction by adding [γ - ^{33}P]ATP to a final concentration of 10 μM .
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding 25 μL of 2x SDS-PAGE sample buffer.
- Analyze the results by running the samples on an SDS-PAGE gel, followed by autoradiography to visualize the phosphorylated eIF2 α . The intensity of the bands can be quantified using densitometry. Alternatively, for a non-radioactive method, use a commercial kit like the ADP-Glo™ Kinase Assay to measure ADP production, which is proportional to kinase activity.

Cellular Assay: Western Blot for Phosphorylated PKR and eIF2 α

This protocol allows for the assessment of PKR-IN-C16's ability to inhibit PKR activation and downstream signaling in a cellular context.

Materials

- Cell line of interest (e.g., HeLa, SH-SY5Y)
- PKR activator (e.g., poly(I:C), tunicamycin)
- PKR-IN-C16
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-PKR (Thr446), anti-PKR (total), anti-phospho-eIF2 α (Ser51), anti-eIF2 α (total), and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL Western blotting detection reagents

Step-by-Step Methodology

- Seed cells in a 6-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of PKR-IN-C16 (e.g., 0.1, 0.5, 1, 2 μ M) or DMSO (vehicle control) for 1-2 hours.
- Induce PKR activation by treating the cells with a PKR activator (e.g., 10 μ g/mL poly(I:C) for 6 hours or 2.5 μ g/mL tunicamycin for 4 hours). Include an untreated control group.
- Lyse the cells on ice with lysis buffer.
- Determine protein concentration of the lysates using a BCA or Bradford assay.
- Perform Western blotting:
 - Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Detect the signal using an ECL reagent and an imaging system.
- Analyze the results by quantifying the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTS Assay)

This protocol can be used to determine the effect of PKR-IN-C16 on cell viability and proliferation.

Materials

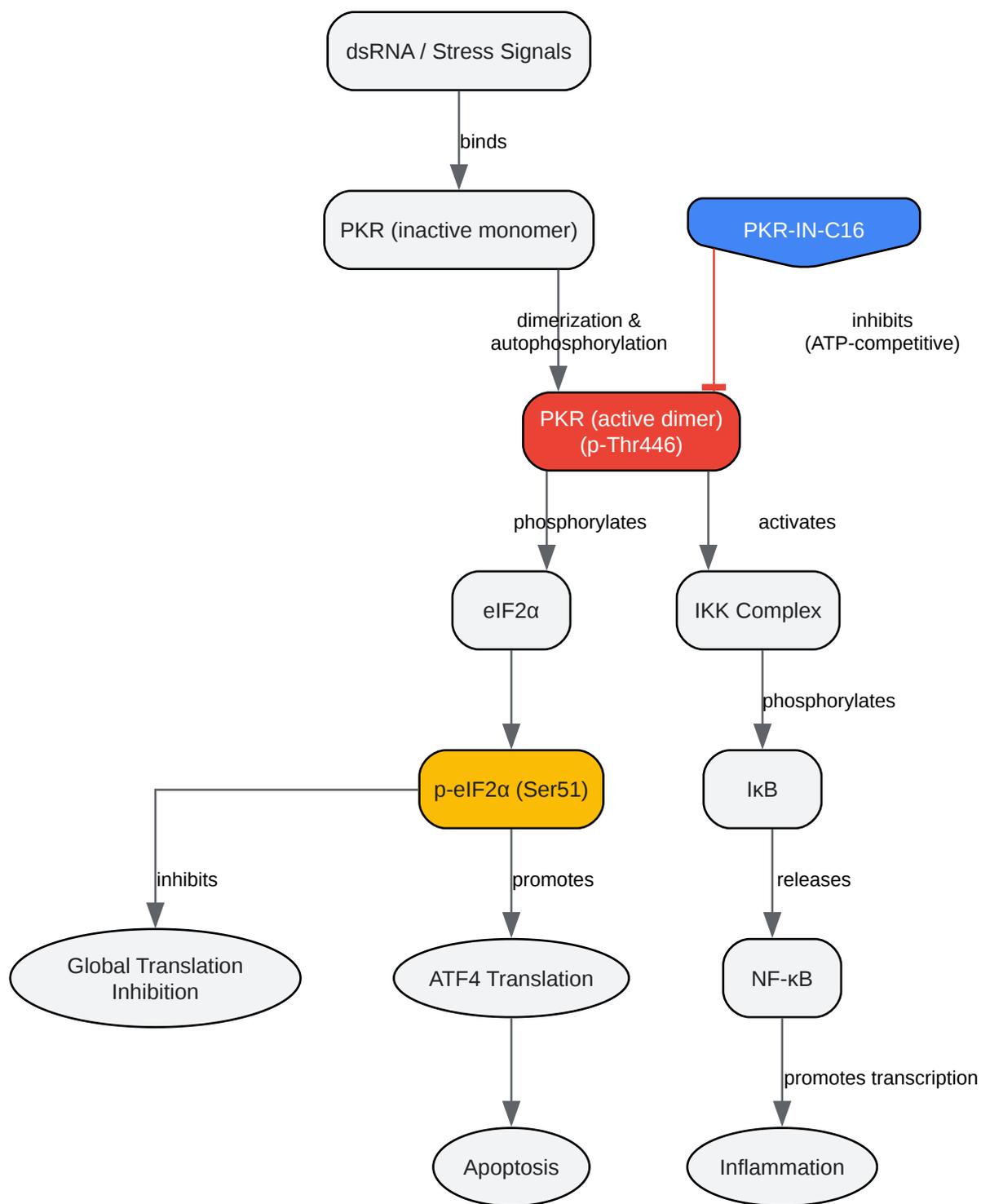
- Cell line of interest
- PKR-IN-C16
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Step-by-Step Methodology

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a serial dilution of PKR-IN-C16 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
- Measure the absorbance at 490 nm using a 96-well plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with media only.

Visualizations

PKR Signaling Pathway

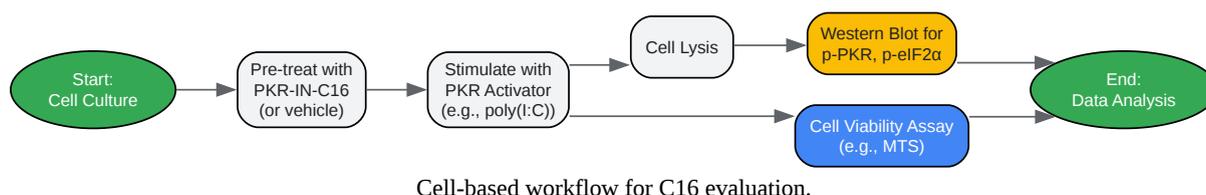


PKR Signaling and Inhibition by C16

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Caption: Overview of the PKR signaling pathway and the mechanism of inhibition by PKR-IN-C16.

Experimental Workflow for Assessing PKR-IN-C16 Activity



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Caption: A typical experimental workflow for evaluating the efficacy of PKR-IN-C16 in a cell-based model.

References

- The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. [[Link](#)]
- The specific PKR inhibitor C16 prevents apoptosis and IL-1 β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed. [[Link](#)]
- C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed. [[Link](#)]
- Measurement of RNA-induced PKR Activation in vitro - PMC - NIH. [[Link](#)]
- The specific PKR inhibitor C16 prevents apoptosis and IL-1 β production in an acute excitotoxic rat model with a neuroinflammatory component | Request PDF. [[Link](#)]
- Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC - NIH. [[Link](#)]
- The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF- κ B and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis

- Signal Pathways - PubMed. [[Link](#)]
- Computational analysis of kinase inhibitor selectivity using structural knowledge - Oxford Academic. [[Link](#)]
 - Protein kinase R - Wikipedia. [[Link](#)]
 - The PERK/PKR-eIF2 α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC - PubMed Central. [[Link](#)]
 - PKR involvement in Alzheimer's disease - PMC - PubMed Central - NIH. [[Link](#)]
 - The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF- κ B and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. [[Link](#)]
 - Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. [[Link](#)]
 - The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting - SciSpace. [[Link](#)]
 - (A) PKR inhibition by C16. Kinase activity assay was performed using... - ResearchGate. [[Link](#)]

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Measurement of RNA-induced PKR Activation in vitro - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. icr.ac.uk \[icr.ac.uk\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Activation of Protein Kinase PKR Requires Dimerization-induced cis-Phosphorylation within the Activation Loop - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Phospho-PKR \(Thr446\) Antibody | Cell Signaling Technology \[cellsignal.com\]](#)

- [7. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF- \$\kappa\$ B and NLR Family Pyrin Domain-Containing 3 \(NLPR3\) Pyroptosis Signal Pathways - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Phospho-PKR \(Thr446\) Polyclonal Antibody \(PA5-37704\) \[thermofisher.com\]](#)
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